1-(2-Azidoethyl)-3-benzylurea
Description
Evolution of Urea (B33335) Scaffolds in Molecular Design
Over the latter half of the 20th century and into the 21st, the application of urea derivatives has expanded significantly. nih.gov They are integral to the development of a wide spectrum of medicinal agents, including anticancer, antibacterial, anticonvulsant, anti-HIV, and antidiabetic drugs. nih.gov The urea moiety's dual nature as a hydrogen bond donor and acceptor also plays a crucial role in modulating a drug's aqueous solubility and permeability, which are critical pharmacokinetic parameters. nih.gov Furthermore, aryl urea-based scaffolds are being explored for their potential in developing multitarget inhibitors, particularly in anticancer immunotherapies. nih.govmdpi.com
Strategic Importance of Azide (B81097) Moieties in Chemical Transformations
The azide group (–N₃) is a highly energetic and versatile functional group that has become indispensable in contemporary organic synthesis. nih.gov Its unique electronic structure allows it to participate in a wide array of chemical reactions, making it a valuable tool for chemists. rsc.org One of the most prominent applications of azides is in "click chemistry," specifically the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. nih.govpcbiochemres.com This reaction, particularly the copper-catalyzed version (CuAAC), is highly efficient and specific, enabling the reliable formation of triazole rings, which are themselves important pharmacophores. nih.goviosrjournals.org
Beyond click chemistry, azides serve as precursors to other important nitrogen-containing functional groups. rsc.org For instance, they can be reduced to primary amines or undergo the Staudinger ligation with phosphines to form aza-ylides, which can be further manipulated. sigmaaldrich.commdpi.com The Curtius rearrangement of acyl azides provides a pathway to isocyanates, which are key intermediates in the synthesis of ureas and carbamates. nih.gov Azides can also act as radical acceptors, leading to the formation of nitrogen-centered radicals and enabling the construction of various nitrogen heterocycles. rsc.orgresearchgate.net This reactivity profile makes the azide group a strategic element in the synthesis of complex molecules, including bioconjugates, peptides, and heterocyclic compounds. nih.govsigmaaldrich.com
Current Trends in the Synthesis of Hybrid Architectures Incorporating Urea and Azide functionalities
The convergence of urea and azide functionalities within a single molecule creates a "hybrid architecture" with significant potential in various scientific domains. The synthesis of such molecules often involves multi-step processes that leverage the distinct reactivity of each component.
A common strategy for creating these hybrids involves the reaction of an isocyanate with an amine bearing an azide group, or vice versa. For instance, the synthesis of 1-(2-Azidoethyl)-3-benzylurea would likely involve the reaction of benzyl (B1604629) isocyanate with 2-azidoethylamine. This approach allows for the modular assembly of the final compound from readily available starting materials.
Recent trends in organic synthesis are increasingly focused on developing more efficient and sustainable methods. This includes the use of flow reactors for more controlled and scalable synthesis, as well as the development of novel catalytic systems. oaepublish.comresearchgate.net For example, advancements in copper-catalyzed click reactions, including the use of ultrasound to accelerate the process, are making the synthesis of triazole-containing hybrids more accessible. nih.gov
The resulting urea-azide hybrids are valuable intermediates for further chemical elaboration. The azide group can be readily transformed into a triazole via click chemistry, linking the urea scaffold to another molecular fragment. semanticscholar.orgbohrium.com This approach is widely used in the development of complex molecular probes and potential drug candidates. For example, researchers have synthesized urea-1,2,3-triazole-amide hybrids and evaluated their biological activities. iosrjournals.org The ability to combine the hydrogen-bonding capabilities of the urea moiety with the versatile reactivity of the azide group in a single molecule opens up new avenues for designing functional molecules with tailored properties.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2-azidoethyl)-3-benzylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O/c11-15-14-7-6-12-10(16)13-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H2,12,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWEKQJCMNFXDMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)NCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemo Selective Preparation of 1 2 Azidoethyl 3 Benzylurea
Precursor Synthesis and Derivatization Routes
The chemo-selective synthesis of 1-(2-azidoethyl)-3-benzylurea is predicated on the availability of suitable precursors. The primary routes to this compound involve the reaction of an amine with an isocyanate. Therefore, the key precursors are 2-azidoethan-1-amine and benzyl (B1604629) isocyanate, or alternatively, 2-azidoethyl isocyanate and benzylamine (B48309).
The synthesis of 2-azidoethan-1-amine can be achieved from 2-bromoethylamine (B90993) hydrobromide or 2-chloroethylamine (B1212225) hydrochloride by nucleophilic substitution with sodium azide (B81097). The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or in a water-acetone mixture. nih.govtheses.cz
Another important precursor, benzyl isocyanate , can be prepared from benzylamine through various methods. A common laboratory-scale method involves the reaction of benzylamine with a phosgene (B1210022) equivalent, such as triphosgene (B27547) or N,N'-carbonyldiimidazole (CDI), in the presence of a base. nih.gov The use of CDI is considered a safer alternative to phosgene and its derivatives. nih.gov Alternatively, benzyl isocyanate can be synthesized via the Curtius rearrangement of benzylacetyl azide, which is formed from the corresponding carboxylic acid. numberanalytics.com This rearrangement is a thermal or photochemical process that converts an acyl azide to an isocyanate with high stereochemical retention if a chiral center is present. numberanalytics.com
The synthesis of 2-azidoethyl isocyanate can be envisioned through the Curtius rearrangement of 3-azidopropanoyl azide. The corresponding 3-azidopropanoic acid can be prepared from 3-bromopropanoic acid and sodium azide.
Benzylamine is a commercially available starting material.
The primary synthetic routes to this compound are:
Route A: Reaction of 2-azidoethan-1-amine with benzyl isocyanate.
Route B: Reaction of benzylamine with 2-azidoethyl isocyanate.
Route A is often preferred due to the relative accessibility and stability of the precursors.
Optimized Reaction Conditions for High Yield and Purity
The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters to consider include the choice of solvent, reaction temperature, and the use of catalysts.
For the reaction of 2-azidoethan-1-amine with benzyl isocyanate, aprotic solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or acetonitrile (B52724) are generally suitable. The reaction is typically carried out at room temperature or slightly below to control the exothermicity of the reaction and minimize side product formation. The reaction generally proceeds to completion without the need for a catalyst.
Below is a table summarizing hypothetical optimized reaction conditions for the synthesis of this compound based on general procedures for urea (B33335) synthesis.
| Parameter | Condition | Rationale |
| Reactants | 2-azidoethan-1-amine, Benzyl isocyanate | Direct formation of the urea linkage. |
| Solvent | Dichloromethane (DCM) | Good solubility of reactants, inert. |
| Temperature | 0 °C to Room Temperature | To control the exothermic reaction. |
| Catalyst | None required | The reaction is generally spontaneous. |
| Reaction Time | 2-4 hours | Typically sufficient for completion. |
| Work-up | Aqueous wash, drying, and solvent evaporation | To remove any unreacted starting materials and byproducts. |
| Purification | Recrystallization or column chromatography | To obtain the final product in high purity. |
Green Chemistry Approaches in this compound Synthesis
In recent years, there has been a significant push towards developing more environmentally benign synthetic methods. For the synthesis of ureas, several green chemistry approaches have been explored that could potentially be adapted for the production of this compound.
One promising approach is the use of carbon dioxide (CO₂) as a C1 building block, which is an abundant, non-toxic, and renewable carbon source. researchgate.netvapourtec.com This method can involve the reaction of an amine with CO₂ to form a carbamic acid intermediate, which can then be coupled with another amine. This would be a more atom-economical and safer alternative to using phosgene-derived isocyanates.
Electrocatalytic methods are also emerging as a green alternative for urea synthesis, operating under mild conditions. rsc.org These methods typically involve the electrochemical coupling of CO₂ and nitrogenous molecules. rsc.org Plasma-based synthesis, such as plasma-ice interaction, represents another novel, energy-efficient route to urea formation that avoids harsh chemicals. arxiv.orgrsc.org
Mechanochemical synthesis, which involves reactions in the solid state induced by mechanical force (e.g., ball milling), offers a solvent-free or solvent-minimized approach. acs.org This technique has been successfully applied to urea synthesis and could be a viable green method for preparing this compound. acs.org
Stereochemical Control and Enantioselective Synthesis
The structure of this compound itself is achiral. Therefore, stereochemical control is not a factor in its direct synthesis. However, the principles of enantioselective synthesis would become highly relevant if chiral precursors were used to generate chiral derivatives of this urea.
For instance, if a chiral amine, such as (R)- or (S)-1-phenylethylamine, were used instead of benzylamine, or if a chiral azido-amine were employed, the resulting urea would be chiral. In such cases, maintaining the stereochemical integrity of the precursors would be paramount. The Curtius rearrangement, a potential route to the isocyanate precursor, is known to proceed with high stereochemical control. numberanalytics.com
Furthermore, the urea functional group can influence the stereochemical outcome of reactions at remote positions within a molecule by directing the conformation of the molecule. nih.govresearchgate.net This has been demonstrated in the diastereoselective reduction of a ketone in a molecule containing a chiral N,N'-diaryl urea moiety. nih.gov While not directly applicable to the synthesis of the title compound, this highlights the potential role of the urea group in stereocontrol in more complex derivatives.
Flow Chemistry and Scalable Production Methodologies
For the scalable and safe production of this compound, continuous flow chemistry offers significant advantages over traditional batch processing. nih.govacs.orgru.nl The use of an azide intermediate necessitates careful handling due to its potential instability, and flow reactors provide enhanced safety through better temperature control and smaller reaction volumes at any given time. nih.gov
The synthesis of ureas in flow has been well-documented. researchgate.netnih.govacs.org A typical flow setup for the synthesis of this compound would involve pumping streams of 2-azidoethan-1-amine and benzyl isocyanate in a suitable solvent through a mixing tee and into a heated or cooled reaction coil. The residence time in the reactor can be precisely controlled to ensure complete reaction. Downstream processing, such as purification, can also be integrated into the flow system.
The advantages of using flow chemistry for this synthesis include:
Enhanced Safety: Better control over reaction parameters, especially when handling energetic intermediates like azides. nih.gov
Improved Efficiency: Higher yields and purity can often be achieved due to precise control over stoichiometry and temperature.
Scalability: Production can be easily scaled by running the flow reactor for longer periods or by using parallel reactors.
Automation: Flow systems can be automated for continuous production with minimal manual intervention.
A two-step flow process could also be envisioned, where the isocyanate is generated in situ in the first reactor and then immediately reacted with the amine in a second reactor, avoiding the isolation of the potentially hazardous isocyanate. acs.org
Reaction Chemistry and Transformational Pathways of 1 2 Azidoethyl 3 Benzylurea
Azido (B1232118) Group Reactivity and Functionalization
The azido group is a high-energy, versatile functional group known for its participation in a variety of highly specific and efficient chemical reactions. It serves as a linchpin for bioconjugation, materials science, and synthetic chemistry.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Applications
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept introduced to describe reactions that are modular, high-yielding, and generate inoffensive byproducts. wikipedia.org This reaction involves the [3+2] cycloaddition between an azide (B81097) and a terminal alkyne to exclusively form a 1,4-disubstituted 1,2,3-triazole. nih.gov For 1-(2-Azidoethyl)-3-benzylurea, this reaction offers a straightforward method for covalently linking the molecule to a wide array of alkyne-bearing substrates.
The generally accepted mechanism involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide in a stepwise manner. wikipedia.org The reaction is typically carried out using a copper(I) source, which can be introduced directly or generated in situ from a copper(II) salt (e.g., CuSO₄) in the presence of a reducing agent like sodium ascorbate. nih.gov The presence of a ligand, such as Tris(benzyltriazolylmethyl)amine (TBTA), can stabilize the Cu(I) oxidation state and accelerate the reaction. jenabioscience.com
Table 1: Representative Alkynes for CuAAC Reaction with Azidoethyl-Containing Compounds
| Alkyne Partner | Product | Typical Reaction Conditions |
| Phenylacetylene | 1-(2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethyl)-3-benzylurea | CuSO₄, Sodium Ascorbate, H₂O/t-BuOH |
| Propargyl alcohol | 1-(2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)ethyl)-3-benzylurea | CuI, Et₃N, CH₂Cl₂ |
| Ethynylferrocene | 1-(2-(4-ferrocenyl-1H-1,2,3-triazol-1-yl)ethyl)-3-benzylurea | CuSO₄, Sodium Ascorbate, DMF |
Note: This table is illustrative, based on common CuAAC reactions. Specific yields for reactions with this compound would require experimental validation.
The resulting triazole ring is exceptionally stable to a variety of chemical conditions, including metabolic degradation, making CuAAC an ideal ligation strategy. researchgate.net The urea (B33335) moiety in this compound is expected to be compatible with these reaction conditions, allowing for the synthesis of complex molecules where the benzylurea (B1666796) part can engage in specific interactions, such as hydrogen bonding.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Chemistry
To circumvent the potential cytotoxicity of the copper catalyst in biological systems, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. vectorlabs.com This reaction relies on the inherent ring strain of a cyclooctyne (B158145) to accelerate the cycloaddition with an azide, proceeding without the need for a metal catalyst. nih.gov The reaction of this compound with various strained alkynes, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), would yield a stable triazole adduct under physiological conditions. magtech.com.cn
The kinetics of SPAAC are highly dependent on the structure of the cyclooctyne. Electron-withdrawing groups on the cyclooctyne ring can significantly increase the reaction rate. nih.gov For example, the reaction of benzyl (B1604629) azide, a close analogue to the reactive moiety in this compound, with various cyclooctynes demonstrates a wide range of reaction rates. nih.gov
Table 2: Second-Order Rate Constants for the SPAAC Reaction of Benzyl Azide with Various Cyclooctynes
| Cyclooctyne | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] |
| OCT | 0.0012 |
| DIMAC | 0.0030 |
| BCN | 0.14 |
| ADIBO | 0.40 |
Data sourced from analogous reactions with benzyl azide. nih.govnih.gov The reactivity of this compound is expected to be similar.
The bioorthogonal nature of SPAAC makes it a powerful tool for in vivo and in vitro labeling studies. nih.gov The benzylurea portion of the molecule could be designed to interact with specific biological targets, with the azido group serving as a handle for attachment of imaging agents or other probes via SPAAC.
Staudinger Ligation and Phosphine-Mediated Reactions
The Staudinger reaction involves the reaction of an azide with a tertiary phosphine (B1218219) (e.g., triphenylphosphine) to form an aza-ylide intermediate. wikipedia.org In the presence of water, this intermediate is hydrolyzed to yield a primary amine and the corresponding phosphine oxide. This transformation, known as the Staudinger reduction, is a mild and efficient method for converting azides to amines. nih.gov
A modification of this reaction, the Staudinger ligation, occurs when the phosphine reagent contains an electrophilic trap (typically an ester) positioned to intercept the aza-ylide intermediate intramolecularly. sigmaaldrich.com This results in the formation of a stable amide bond. While the classic Staudinger ligation incorporates the phosphine oxide into the final product, "traceless" versions have been developed where the phosphine moiety is expelled. nih.gov
For this compound, reaction with triphenylphosphine (B44618) in a wet solvent would lead to the corresponding amine, 1-(2-aminoethyl)-3-benzylurea.
Reaction Scheme: Staudinger Reduction R-N₃ + PPh₃ → R-N=PPh₃ + N₂ R-N=PPh₃ + H₂O → R-NH₂ + O=PPh₃
This reaction is highly chemoselective, leaving other functional groups, including the urea moiety, intact. raineslab.com The reaction proceeds in nearly quantitative yield and without detectable epimerization if a chiral center is present alpha to the azide. raineslab.com
Reduction of the Azido Group to Amine Functionality
Beyond the Staudinger reduction, the azido group of this compound can be converted to a primary amine through several other well-established methods. Catalytic hydrogenation is a common and efficient technique, typically employing catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere.
A key consideration in the reduction of molecules containing multiple reducible groups is chemoselectivity. For this compound, the benzyl group is susceptible to hydrogenolysis (cleavage of the C-N bond) under standard Pd/C hydrogenation conditions. However, catalysts like Rh/Al₂O₃ have been shown to be highly effective for the selective reduction of azides in the presence of benzyl groups. raineslab.com
Other reagents for azide reduction include:
Sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst like CoCl₂. wikipedia.org
Lithium aluminum hydride (LiAlH₄) , a powerful reducing agent suitable for robust substrates.
Tin(II) chloride (SnCl₂) in methanol.
Photochemical and Thermochemical Generation of Nitrenes and Subsequent Reactions
Upon photolysis or thermolysis, organic azides can extrude dinitrogen gas (N₂) to generate highly reactive nitrene intermediates (R-N:). wikipedia.org The nitrene has only six valence electrons and is highly electrophilic, readily undergoing a variety of reactions, including C-H insertion, addition to alkenes to form aziridines, and rearrangements. researchgate.net
For this compound, irradiation with UV light or heating would generate the corresponding nitrene. The subsequent reaction pathway would depend on the reaction environment. In an intramolecular context, the nitrene could potentially insert into a C-H bond of the ethyl chain or the benzyl group, leading to cyclic products. worktribe.com In the presence of other substrates (intermolecularly), it could react with solvent molecules or other added reagents. For example, reaction with an alkene would yield an aziridine.
The formation of nitrenes is the rate-determining step in the thermal decomposition of azides. researchgate.net While these reactions are synthetically powerful, they can be less specific than the cycloaddition or reduction pathways, often leading to a mixture of products. researchgate.net
Urea Moiety Reactivity and Derivatization
The urea moiety in this compound possesses two N-H protons that can be deprotonated under basic conditions, rendering the nitrogen atoms nucleophilic. This allows for derivatization through reactions such as N-alkylation and N-acylation.
Direct N-alkylation of ureas can be challenging as O-alkylation to form isoureas can be a competing pathway. nih.gov However, under specific conditions, such as using a strong base and an appropriate alkylating agent, N-alkylation can be achieved. For instance, palladium-catalyzed methods have been developed for the N-arylation of ureas. organic-chemistry.org
Acylation of the urea nitrogen atoms is more straightforward and can be accomplished using acyl chlorides or anhydrides in the presence of a base. This would lead to the formation of N-acylurea derivatives.
The urea functionality is also a prominent hydrogen bond donor and acceptor. The two N-H groups can act as donors, while the carbonyl oxygen is a strong acceptor. These interactions are crucial in molecular recognition and play a significant role in the binding of urea-containing molecules to biological targets. nih.gov Derivatization of the urea moiety can be used to modulate these hydrogen bonding capabilities and thus alter the binding properties of the molecule. For example, replacing one of the N-H protons with an alkyl group would remove one hydrogen bond donor site.
N-Alkylation and N-Acylation Reactions of Urea Nitrogens
The urea moiety in this compound possesses two nitrogen atoms that can potentially undergo N-alkylation and N-acylation. The reactivity of these nitrogens is influenced by the electronic effects of their substituents. The nitrogen adjacent to the benzyl group (N-3) and the nitrogen adjacent to the azidoethyl group (N-1) exhibit different nucleophilic characteristics.
N-Alkylation: Direct N-alkylation of ureas can be challenging and may lead to O-alkylation as a competing pathway. However, under specific conditions, such as in the presence of a solid base and a phase transfer catalyst, N-alkylation can be achieved. For this compound, alkylation could theoretically occur at either nitrogen. The outcome would likely be a mixture of products, with the relative ratios depending on the reaction conditions and the steric hindrance around each nitrogen atom. For instance, attempted N-alkylation of 2-azidobenzamide has been shown to result in the formation of benzotriazinones and quinazolinones, suggesting that the presence of the azide group can lead to complex reaction pathways.
N-Acylation: N-acylation of ureas is a more common transformation and can be achieved using various acylating agents such as acyl chlorides or anhydrides. The reaction typically occurs at the more nucleophilic nitrogen atom. In the case of this compound, the nucleophilicity of the two urea nitrogens is expected to be similar, potentially leading to a mixture of N-1 and N-3 acylated products. The synthesis of N-acyl ureas is of significant interest as these motifs are present in many biologically active molecules.
Table 1: Predicted N-Alkylation and N-Acylation Reactions of this compound
| Reaction Type | Reagent | Potential Product(s) | Notes |
| N-Alkylation | Alkyl halide (R-X) | 1-Alkyl-1-(2-azidoethyl)-3-benzylurea and/or 3-Alkyl-1-(2-azidoethyl)-3-benzylurea | Reaction may require specific catalysts and could yield a mixture of isomers. O-alkylation is a possible side reaction. |
| N-Acylation | Acyl chloride (RCOCl) | 1-Acyl-1-(2-azidoethyl)-3-benzylurea and/or 3-Acyl-1-(2-azidoethyl)-3-benzylurea | Generally more facile than N-alkylation. Product distribution depends on the relative nucleophilicity of the urea nitrogens. |
Cyclization Reactions Involving the Urea Bridge
The presence of the azide group in close proximity to the urea bridge opens up possibilities for intramolecular cyclization reactions, which could lead to the formation of novel heterocyclic systems. Azides are known to undergo various transformations, including cycloadditions and reactions involving nitrene intermediates, that could potentially involve the urea moiety.
One plausible pathway is the intramolecular reaction between the azide and one of the urea nitrogens or the carbonyl group, potentially triggered by thermal or photochemical conditions. For instance, the decomposition of the azide to a highly reactive nitrene could be followed by insertion into an N-H bond of the urea or addition to the carbonyl group. While specific examples involving an azidoethyl urea are scarce, intramolecular reactions of azides with other functional groups are well-documented.
Another possibility is a [3+2] cycloaddition reaction, although this is more common with unsaturated systems. However, under certain conditions, the urea moiety could potentially participate in such reactions. The study of intramolecular cyclizations of azido-isocyanides, for example, demonstrates the potential for complex heterocyclic synthesis from molecules containing an azide group.
Hydrolytic Stability and Proposed Degradation Mechanisms Under Controlled Conditions
The hydrolytic stability of the urea linkage is a critical aspect of the compound's chemical profile. In general, ureas are relatively stable to hydrolysis, but they can be cleaved under acidic or basic conditions. The non-enzymatic hydrolysis of urea is known to be a very slow process.
Under acidic conditions, hydrolysis would likely be initiated by protonation of the carbonyl oxygen, followed by nucleophilic attack of water. This would lead to the eventual cleavage of the C-N bonds, yielding benzylamine (B48309), 2-azidoethylamine, and carbon dioxide.
Under basic conditions, the hydrolysis would proceed via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. Subsequent breakdown of the tetrahedral intermediate would also result in the cleavage of the urea linkage to form the corresponding amines and carbonate. The rate of hydrolysis for N,N'-disubstituted ureas can be influenced by the nature of the substituents.
Table 2: Proposed Hydrolytic Degradation Products of this compound
| Condition | Proposed Degradation Products |
| Acidic Hydrolysis | Benzylamine, 2-Azidoethylamine, Carbon Dioxide |
| Basic Hydrolysis | Benzylamine, 2-Azidoethylamine, Carbonate |
Benzyl Group Modifications
The benzyl group of this compound provides another site for chemical modification, including reactions on the aromatic ring and at the benzylic position.
Electrophilic Aromatic Substitution Pathways on the Benzyl Ring (if observed)
The aromatic ring of the benzyl group is susceptible to electrophilic aromatic substitution (EAS) reactions. The urea substituent, connected via a methylene (B1212753) bridge, will influence the rate and regioselectivity of these reactions. The -NH-CO-NH-CH2- group is generally considered to be an ortho-, para-directing group and is activating towards electrophilic aromatic substitution. This is due to the electron-donating nature of the nitrogen atom, which can stabilize the cationic intermediate (arenium ion) formed during the reaction.
Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation would be expected to yield predominantly ortho- and para-substituted products. The specific reaction conditions would need to be carefully controlled to avoid side reactions involving the other functional groups in the molecule.
Table 3: Predicted Electrophilic Aromatic Substitution of the Benzyl Group
| Reaction | Reagent | Predicted Major Products |
| Nitration | HNO₃, H₂SO₄ | 1-(2-Azidoethyl)-3-(4-nitrobenzyl)urea and 1-(2-Azidoethyl)-3-(2-nitrobenzyl)urea |
| Bromination | Br₂, FeBr₃ | 1-(2-Azidoethyl)-3-(4-bromobenzyl)urea and 1-(2-Azidoethyl)-3-(2-bromobenzyl)urea |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-(2-Azidoethyl)-3-(4-acylbenzyl)urea and 1-(2-Azidoethyl)-3-(2-acylbenzyl)urea |
Benzylic Position Functionalization and Reactivity
The methylene group attached to the benzene (B151609) ring, known as the benzylic position, is particularly reactive. This enhanced reactivity is due to the resonance stabilization of intermediates such as benzylic radicals, carbocations, or carbanions by the adjacent aromatic ring.
Radical Halogenation: The benzylic hydrogens can be selectively replaced by halogens (e.g., bromine) using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator. This reaction proceeds via a benzylic radical intermediate and would yield 1-(2-azidoethyl)-3-(α-bromobenzyl)urea.
Oxidation: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇), can oxidize the benzylic carbon. In this case, the benzylic CH₂ group would be oxidized to a carboxylic acid, leading to the formation of 3-carboxy-1-(2-azidoethyl)urea, with cleavage of the benzyl C-C bond.
While direct experimental data on the reactivity of this compound is limited, a comprehensive understanding of its potential chemical transformations can be inferred from the known chemistry of its constituent functional groups. The urea bridge offers sites for N-alkylation and N-acylation, and the interplay between the azide and urea functionalities could lead to interesting cyclization products. The benzyl group provides further opportunities for modification through electrophilic aromatic substitution and reactions at the reactive benzylic position. The hydrolytic stability of the urea linkage is an important consideration for its potential applications. Further experimental investigation is necessary to validate these predicted pathways and to fully elucidate the rich reaction chemistry of this multifaceted molecule.
Advanced Spectroscopic and Mechanistic Investigations of 1 2 Azidoethyl 3 Benzylurea Transformations
Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Structural Elucidation of Intermediates
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for monitoring chemical reactions and elucidating the structures of reactants, intermediates, and products in real-time. pharmtech.com For a hypothetical transformation of 1-(2-Azidoethyl)-3-benzylurea, such as a "click" reaction involving the azide (B81097) group or a cyclization, ¹H and ¹³C NMR would be invaluable.
Reaction Monitoring: By setting up an NMR experiment in a flow tube or directly in an NMR-compatible reactor, the progress of a reaction can be followed. researchgate.net Key proton signals, for instance, the methylene (B1212753) protons adjacent to the azide (–CH₂–N₃) and the benzyl (B1604629) group (–CH₂–Ph), as well as the NH protons of the urea (B33335) linkage, would exhibit characteristic chemical shifts. As the reaction proceeds, the disappearance of these reactant signals and the appearance of new signals corresponding to the product would be observed. The integration of these peaks over time provides kinetic data about the reaction rate. pharmtech.com
Structural Elucidation of Intermediates: In many reactions, transient intermediates are formed. Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) could be employed to establish connectivity between protons and carbons in these intermediates. For example, if the azide were to react to form a triazole, new aromatic proton signals would appear, and their correlation to specific carbon atoms could be confirmed, thus verifying the structure of the triazole ring.
Potential ¹H NMR Chemical Shift Changes in a Hypothetical Reaction:
| Functional Group | Expected ¹H Chemical Shift Range (ppm) - Reactant | Potential ¹H Chemical Shift Range (ppm) - Product (e.g., Triazole) |
| Benzyl CH₂ | 4.3 - 4.5 | Largely unchanged |
| Ethyl CH₂ (next to NH) | 3.3 - 3.5 | Shifted depending on new adjacent group |
| Ethyl CH₂ (next to N₃) | 3.5 - 3.7 | Significant downfield shift (e.g., > 4.5) |
| Urea NH | 5.5 - 7.0 | May broaden or shift with changes in H-bonding |
| Benzyl Aromatic H | 7.2 - 7.4 | Largely unchanged |
| New Triazole H | N/A | 7.5 - 8.5 |
Vibrational Spectroscopy (IR, Raman) in Probing Reaction Progress and Molecular Interactions
Infrared (IR) and Raman spectroscopy are powerful tools for probing changes in functional groups during a chemical transformation.
IR Spectroscopy: The azide group (–N₃) in this compound has a very strong and characteristic asymmetric stretching vibration typically found in the 2100-2160 cm⁻¹ region of the IR spectrum. researchgate.netnih.gov This peak is an excellent handle for monitoring reactions involving the azide. Its disappearance would signify the complete consumption of the starting material. Simultaneously, the appearance of new vibrational bands would indicate product formation. For example, the formation of a triazole would lead to the disappearance of the azide peak and the appearance of new C=N and N=N stretching vibrations, although these are often weaker and can be harder to identify in a complex spectrum. The urea group also has strong characteristic vibrations, including the C=O stretch (amide I band) around 1630-1680 cm⁻¹ and the N-H bending (amide II band) around 1550-1620 cm⁻¹. Changes in these bands could indicate reactions involving the urea moiety or changes in hydrogen bonding patterns.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The azide asymmetric stretch is also Raman active. irdg.org Raman can be particularly useful for monitoring reactions in aqueous media, where the strong IR absorbance of water can obscure important spectral regions.
Key Vibrational Modes for Reaction Monitoring:
| Functional Group | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) | Expected Change Upon Reaction of Azide |
| Azide (N₃) Asymmetric Stretch | 2100 - 2160 | 2100 - 2160 | Disappearance |
| Urea (C=O) Stretch | 1630 - 1680 | 1630 - 1680 | Potential shift due to altered H-bonding |
| Urea (N-H) Bend | 1550 - 1620 | 1550 - 1620 | Potential shift due to altered H-bonding |
| Benzyl C-H Stretches | 3000 - 3100 | 3000 - 3100 | Largely unchanged |
Mass Spectrometry Techniques for Mechanistic Studies and Product Identification in Complex Mixtures
Mass spectrometry (MS) is indispensable for identifying products and intermediates in complex reaction mixtures and for gaining mechanistic insights.
Product Identification: High-resolution mass spectrometry (HRMS) would provide the exact mass of the product(s) of a reaction of this compound, allowing for the determination of the molecular formula. This is crucial for confirming the identity of the expected product and identifying any unexpected byproducts.
Mechanistic Studies: Tandem mass spectrometry (MS/MS) can be used to study the fragmentation patterns of the parent compound and its reaction products. researchgate.netresearchgate.net By analyzing the fragments, one can deduce the structure of the molecule. For instance, a common fragmentation pathway for urea derivatives involves cleavage of the C-N bonds of the urea linkage. researchgate.net Studying the fragmentation of a reaction product could confirm how the starting material has been modified. For example, if the azide group has reacted, the mass of the fragment containing this part of the molecule would increase accordingly. Isotope labeling studies, where specific atoms are replaced with heavier isotopes (e.g., ¹⁵N in the azide), can also be used in conjunction with MS to trace the fate of atoms during a reaction.
Hypothetical Fragmentation of this compound:
| Fragment Ion | Plausible Structure |
| [M - N₂]⁺ | Loss of nitrogen gas from the azide |
| [C₇H₇]⁺ | Benzyl cation (tropylium ion) |
| [C₈H₉N]⁺ | Benzyl isocyanate radical cation |
| [C₂H₅N₃]⁺ | Azidoethyl fragment |
X-ray Crystallography of Co-crystals or Derivatives Formed Through Reaction Processes
X-ray crystallography provides unambiguous proof of the three-dimensional structure of a crystalline solid. While obtaining a crystal structure of a reaction intermediate can be challenging, it is often possible to crystallize the final product or a derivative.
Reaction Outcome Confirmation: If a reaction of this compound yields a crystalline product, single-crystal X-ray diffraction would provide its precise molecular structure, including bond lengths, bond angles, and stereochemistry. This would definitively confirm the outcome of the reaction. For instance, in a cycloaddition reaction, it would confirm the regiochemistry of the addition to the azide.
Intermolecular Interactions: The crystal structure would also reveal how the molecules pack in the solid state, providing insights into intermolecular interactions such as hydrogen bonding involving the urea N-H and C=O groups. These interactions can play a significant role in the properties and reactivity of the compound. While no specific crystal structures of reaction products of this compound are reported, studies on other benzylurea (B1666796) derivatives have shown extensive hydrogen-bonding networks.
In Situ Spectroscopic Methodologies for Real-time Reaction Pathway Analysis
In situ spectroscopic methods allow for the real-time monitoring of a reaction as it occurs, without the need for sampling. This provides a dynamic picture of the reaction pathway.
Flow NMR: As mentioned earlier, flow NMR spectroscopy can be used to continuously monitor a reaction mixture as it flows through the NMR spectrometer. researchgate.net This technique is powerful for studying reaction kinetics and identifying short-lived intermediates that might be missed by traditional sampling methods.
ReactIR (In Situ IR): Attenuated Total Reflectance (ATR) IR probes can be inserted directly into a reaction vessel to collect IR spectra of the reaction mixture in real-time. This would allow for the continuous tracking of the disappearance of the azide peak and the appearance of product peaks, providing a detailed kinetic profile of the reaction.
Combined Approaches: For a comprehensive understanding of a reaction mechanism, a combination of these in situ techniques is often employed. For example, simultaneous in situ IR and NMR monitoring could provide complementary information about changes in functional groups and molecular structure throughout the course of the reaction.
Computational and Theoretical Studies on 1 2 Azidoethyl 3 Benzylurea
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1-(2-azidoethyl)-3-benzylurea, these calculations can elucidate its electronic structure, which in turn governs its reactivity. Methods such as Hartree-Fock (HF) and post-Hartree-Fock methods, as well as Density Functional Theory (DFT), are commonly used to compute various molecular properties.
Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. The distribution of these frontier orbitals can also predict the sites of electrophilic and nucleophilic attack. For instance, the azide (B81097) group is expected to have a significant contribution to the HOMO, making it susceptible to electrophilic attack, while also being a key functional group for 1,3-dipolar cycloadditions. mdpi.com
Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution and predict regions of electrophilic and nucleophilic character. In this compound, the oxygen atom of the urea (B33335) carbonyl group and the terminal nitrogen atom of the azide group are expected to be regions of negative electrostatic potential, making them potential sites for interaction with electrophiles or hydrogen bond donors. Conversely, the hydrogen atoms of the urea group will exhibit positive electrostatic potential.
Table 1: Hypothetical Calculated Electronic Properties of this compound
| Property | Calculated Value | Method |
|---|---|---|
| HOMO Energy | -6.5 eV | B3LYP/6-31G(d) |
| LUMO Energy | -0.8 eV | B3LYP/6-31G(d) |
| HOMO-LUMO Gap | 5.7 eV | B3LYP/6-31G(d) |
These hypothetical values are representative of what would be expected for a molecule with the functional groups present in this compound.
Density Functional Theory (DFT) for Predicting Reaction Mechanisms and Transition States
Density Functional Theory (DFT) has become an indispensable tool for investigating reaction mechanisms due to its balance of accuracy and computational cost. nih.gov For this compound, DFT can be employed to study various potential reactions, most notably the 1,3-dipolar cycloaddition of the azide group with various dipolarophiles, such as alkynes or alkenes, to form triazoles. mdpi.com
DFT calculations can map out the potential energy surface of a reaction, identifying the structures of reactants, intermediates, transition states, and products. The activation energy (the energy difference between the reactants and the transition state) can be calculated to predict the reaction rate. For the cycloaddition reaction, DFT can help determine whether the reaction proceeds through a concerted or a stepwise mechanism.
For example, the reaction of this compound with a simple alkyne like propyne (B1212725) can be modeled. DFT calculations would be used to locate the transition state structures for the formation of the two possible regioisomers (1,4- and 1,5-disubstituted triazoles). The calculated activation energies would then indicate which regioisomer is kinetically favored.
Table 2: Hypothetical DFT Calculated Activation Energies for the 1,3-Dipolar Cycloaddition of this compound with Propyne
| Reaction Pathway | Transition State | Activation Energy (kcal/mol) |
|---|---|---|
| Formation of 1,4-disubstituted triazole | TS1 | 18.5 |
These hypothetical results suggest that the formation of the 1,4-disubstituted triazole is the kinetically favored product, which is a common outcome for uncatalyzed azide-alkyne cycloadditions. mdpi.com
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions in Reaction Environments
While quantum chemical calculations provide insights into the properties of a single molecule, Molecular Dynamics (MD) simulations can model the behavior of a molecule over time in a more realistic environment, such as in a solvent. nih.govnih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals the dynamic behavior of the system.
For this compound, MD simulations can be used to explore its conformational landscape. The molecule has several rotatable bonds, leading to a variety of possible conformations. MD simulations can identify the most stable conformers and the energy barriers between them. This information is crucial as the reactivity of a molecule can be highly dependent on its conformation. Conformational preferences of urea derivatives have been highlighted in several studies, indicating a dynamic behavior. nih.gov
Furthermore, MD simulations can be used to study the intermolecular interactions between this compound and solvent molecules or other reactants. For instance, the solvation of the molecule in different solvents can be simulated to understand how the solvent affects its conformational preferences and reactivity. In a reaction environment, MD can provide insights into how reactant molecules approach each other and how the solvent mediates their interactions.
Table 3: Hypothetical Conformational Analysis of this compound from MD Simulations
| Dihedral Angle | Dominant Conformer(s) | Population (%) |
|---|---|---|
| C-N-C-N (Urea) | ~180° (trans) | >90 |
| N-C-C-N (Ethyl) | ~60° (gauche), ~180° (anti) | 65 (gauche), 35 (anti) |
These hypothetical data illustrate the flexibility of the ethylazide side chain and the relative rigidity of the urea backbone.
Prediction of Regioselectivity and Stereoselectivity in Synthetic Transformations
Computational chemistry is a powerful tool for predicting the selectivity of chemical reactions. For this compound, a key reaction is the 1,3-dipolar cycloaddition, which can result in different regioisomers. The regioselectivity of this reaction can be predicted using various computational approaches.
One common method is to analyze the frontier molecular orbitals (HOMO and LUMO) of the reactants. According to Frontier Molecular Orbital (FMO) theory, the regioselectivity is determined by the interaction between the HOMO of one reactant and the LUMO of the other. The reaction pathway with the largest orbital overlap and smallest energy gap is generally favored. By examining the orbital coefficients at the reacting atoms, the preferred orientation of the reactants can be determined.
Alternatively, the activation energies for the different reaction pathways can be calculated using DFT, as discussed in section 5.2. The pathway with the lower activation energy will be the kinetically preferred one, thus determining the major regioisomer. This approach is generally more reliable than FMO theory as it considers the full electronic and steric effects in the transition state.
Table 4: Hypothetical Prediction of Regioselectivity for the Cycloaddition of this compound with Methyl Propiolate
| Regioisomer | FMO Analysis Prediction | DFT Activation Energy (kcal/mol) | Predicted Major Product |
|---|---|---|---|
| 1,4-disubstituted | Favored | 15.2 | Yes |
These hypothetical results indicate that both FMO theory and DFT calculations predict the formation of the 1,4-disubstituted triazole as the major product.
Computational Design of Novel Reactions Utilizing the Compound’s Reactivity
Beyond predicting the behavior of this compound in known reactions, computational chemistry can also be used to design novel reactions and molecules with desired properties. By modifying the structure of the starting material and computationally screening the properties of the resulting products, new synthetic targets can be identified.
For example, the benzyl (B1604629) group of this compound could be replaced with other substituents, and the effect of these modifications on the reactivity of the azide group could be computationally evaluated. This could lead to the design of new molecules with enhanced reactivity or selectivity in cycloaddition reactions.
Furthermore, computational methods can be used to explore entirely new reaction pathways for this compound. For instance, the reactivity of the urea moiety could be investigated, or the potential for intramolecular reactions could be explored. By computationally screening a wide range of potential reactions, promising new synthetic transformations can be identified for experimental investigation. This approach accelerates the discovery of new chemical reactions and functional molecules.
Applications of 1 2 Azidoethyl 3 Benzylurea As a Synthetic Building Block and Chemical Scaffold
Precursor in the Synthesis of Complex Heterocyclic Systems
The azide (B81097) functionality in 1-(2-azidoethyl)-3-benzylurea serves as a versatile handle for the construction of a wide array of complex heterocyclic systems. Organic azides are known to participate in various cyclization reactions, providing efficient routes to nitrogen-containing rings. benthamdirect.commdpi.comnih.gov
One of the most prominent applications of organic azides in heterocyclic synthesis is the Huisgen 1,3-dipolar cycloaddition, a reaction between an azide and an alkyne to form a 1,2,3-triazole. wikipedia.orgwikipedia.org The copper(I)-catalyzed version of this reaction, often referred to as "click chemistry," is particularly noteworthy for its high efficiency, regioselectivity, and tolerance of a wide range of functional groups. acs.orgnih.gov By reacting this compound with various terminal alkynes, a diverse library of 1,4-disubstituted 1,2,3-triazoles can be readily synthesized.
Another important transformation of the azide group is the Staudinger reaction, which involves the reaction of an azide with a phosphine (B1218219) to form an iminophosphorane. youtube.comorganic-chemistry.orgorganicchemistrytutor.com This intermediate can then undergo intramolecular aza-Wittig reactions with a suitably positioned carbonyl group to yield a variety of nitrogen-containing heterocycles. nih.gov For instance, if the benzyl (B1604629) group of this compound were modified to contain a ketone, an intramolecular Staudinger-aza-Wittig reaction could be envisioned to construct a cyclic imine.
Furthermore, the reduction of the azide group to a primary amine opens up a plethora of possibilities for heterocyclic synthesis. mdpi.com This transformation can be achieved through various methods, including catalytic hydrogenation or the Staudinger reduction. organic-chemistry.orgorganicchemistrytutor.com The resulting primary amine can then be used as a key building block in condensation reactions with dicarbonyl compounds to form heterocycles such as pyrroles, pyrazoles, and pyrimidines.
| Reaction Type | Reactant | Resulting Heterocycle |
| Huisgen 1,3-Dipolar Cycloaddition | Terminal Alkyne | 1,2,3-Triazole |
| Intramolecular Staudinger-aza-Wittig | Ketone (on benzyl group) | Cyclic Imine |
| Reduction and Condensation | Dicarbonyl Compound | Pyrrole, Pyrazole, Pyrimidine |
Integration into Polymeric Architectures and Advanced Materials (non-biological applications)
The azide group of this compound is an ideal functional handle for its incorporation into polymeric architectures and the development of advanced materials, primarily through the application of click chemistry. sigmaaldrich.comnih.gov The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction allows for the efficient and specific covalent attachment of the molecule to polymer backbones or surfaces that have been functionalized with alkyne groups. sigmaaldrich.com
This approach can be utilized in several ways to create novel materials. For instance, this compound can be "clicked" onto a pre-synthesized polymer chain containing pendant alkyne groups. This results in a polymer decorated with benzylurea (B1666796) moieties, which can influence the material's properties through hydrogen bonding interactions. Such materials could find applications in areas like coatings, adhesives, or as components of polymer blends.
Alternatively, this compound can be used as a "clickable" initiator or monomer in polymer synthesis. For example, a monomer containing an alkyne group could be polymerized, and the resulting polymer could then be functionalized with this compound. This strategy allows for the precise placement of the benzylurea functionality at the chain ends or along the polymer backbone.
The urea (B33335) functionality itself has been explored in the context of materials science, particularly in the development of polymer-coated urea for controlled-release fertilizers. encyclopedia.pubbyu.edunih.gov While the application here is different, it highlights the potential for the urea group to interact with and modify the properties of polymeric materials. The non-biological applications of such polymers could include the development of materials with tailored thermal or mechanical properties due to the hydrogen-bonding capabilities of the urea groups.
| Polymer Modification Strategy | Description | Potential Application |
| Grafting onto Polymer | "Clicking" this compound onto a polymer with alkyne side chains. | Coatings, Adhesives |
| Chain-end Functionalization | Using a "clickable" initiator to introduce the benzylurea moiety at the polymer chain end. | Block Copolymer Synthesis |
| Monomer Functionalization | Incorporating the benzylurea moiety as a functional group in a monomer prior to polymerization. | Specialty Polymers |
Development of Novel Ligands and Coordination Complexes
The benzylurea moiety of this compound possesses the potential to act as a ligand for the coordination of metal ions. Urea and its derivatives are known to coordinate to metal centers, typically through the carbonyl oxygen atom. researchgate.netrjpbcs.com The nitrogen atoms of the urea can also be involved in coordination, although this is less common. rjpbcs.com The ability of the urea group to form stable complexes with a variety of metal ions makes this compound an attractive scaffold for the design of novel ligands. soton.ac.ukacs.orgresearchgate.net
Derivatives of this compound could be synthesized where the benzyl group is substituted with additional donor atoms, such as nitrogen or oxygen, to create multidentate chelating ligands. These ligands could then be used to form coordination complexes with a range of transition metals. The azide group could either be retained as a reactive handle for further functionalization of the complex or be transformed into another coordinating group, such as an amine or a triazole.
The resulting coordination complexes could have interesting structural and electronic properties, with potential applications in catalysis, sensing, or materials science. For example, the coordination of a paramagnetic metal ion could lead to the development of novel magnetic materials. Alternatively, the incorporation of a luminescent metal center could result in the formation of new photophysically active materials.
| Metal Ion | Potential Coordination Site | Potential Application of Complex |
| Transition Metals (e.g., Cu, Zn, Ni) | Urea carbonyl oxygen | Catalysis, Sensing |
| Lanthanide Metals | Urea carbonyl oxygen and other donors | Luminescent Materials |
| Main Group Metals | Urea carbonyl oxygen | Precursors for materials synthesis |
Scaffold for Combinatorial Library Generation
The structure of this compound makes it an excellent scaffold for the generation of combinatorial libraries of small molecules. nih.govimperial.ac.uk A scaffold in combinatorial chemistry is a core molecular structure to which a variety of substituents can be attached to create a large number of structurally related compounds. acs.org The utility of this compound as a scaffold lies in its possession of two distinct points of chemical diversity.
The first point of diversity is the azide group. As discussed previously, the azide can be readily transformed into a 1,2,3-triazole through a click reaction with a wide range of alkynes. wikipedia.orgwikipedia.org This allows for the introduction of a vast array of different substituents at this position of the molecule.
The second point of diversity is the benzyl group. While the benzyl group itself is relatively inert, the precursor to this compound, namely 1-(2-azidoethyl)urea, could be reacted with a variety of substituted benzylamines or other primary amines to introduce diversity at this position. researchgate.netrsc.org This would result in a library of compounds with different substituents on the urea nitrogen.
By systematically varying the substituents at these two positions, a large and diverse library of compounds can be generated. This library could then be screened for a variety of chemical properties, such as catalytic activity or material properties. The focus of such a library would be on exploring chemical space and generating novel structures with diverse functionalities. nih.gov
| Point of Diversity | Chemical Transformation | Source of Diversity |
| Azide Group | Huisgen 1,3-Dipolar Cycloaddition | Large variety of available alkynes |
| Benzyl Group | Urea formation with different amines | Diverse range of primary amines |
Role as an Intermediate in Multi-step Organic Syntheses
Beyond its direct applications, this compound can serve as a valuable intermediate in multi-step organic syntheses. The azide and urea functionalities can be selectively transformed into other functional groups, allowing for the elaboration of the molecule in a controlled and predictable manner.
A key transformation of the azide group is its reduction to a primary amine. mdpi.com This can be accomplished using a variety of reagents, such as triphenylphosphine (B44618) in the Staudinger reaction, or by catalytic hydrogenation. organic-chemistry.orgorganicchemistrytutor.com The resulting primary amine is a versatile functional group that can undergo a wide range of subsequent reactions, including acylation, alkylation, and sulfonylation.
The urea moiety can also be manipulated. For example, the N-H protons of the urea can be deprotonated with a strong base to generate an anion, which can then be reacted with electrophiles. Additionally, under harsh conditions, the urea linkage can be cleaved to reveal the constituent amines.
The combination of these transformations allows for the use of this compound as a linchpin in the synthesis of more complex target molecules. For example, the azide could be converted to a triazole, and then the benzyl group could be modified or removed. Alternatively, the azide could be reduced to an amine, which could then be used to construct a new ring system. The stability of the urea and azide groups to a variety of reaction conditions makes this compound a robust and useful intermediate in synthetic organic chemistry.
| Functional Group | Transformation | Resulting Functional Group |
| Azide | Staudinger Reduction | Primary Amine |
| Azide | Catalytic Hydrogenation | Primary Amine |
| Urea N-H | Deprotonation and Alkylation | N-Alkyl Urea |
| Urea | Hydrolysis | Amines |
Future Research Directions and Emerging Opportunities for 1 2 Azidoethyl 3 Benzylurea
Exploration of Unconventional Reaction Pathways and Catalytic Systems
While the azide (B81097) group of 1-(2-azidoethyl)-3-benzylurea is primarily utilized in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, there is significant scope for exploring unconventional reaction pathways. Future research could investigate radical-radical coupling reactions, where the benzyl (B1604629) group or a derivative thereof could participate in novel carbon-carbon bond formations. Studies on gas-phase synthesis of complex molecules have demonstrated that reactions can defy conventional wisdom, such as a phenyl radical adding to an ortho position of a benzyl radical rather than recombining at the radical centers nih.gov. Applying similar principles to derivatives of this compound could lead to unexpected and valuable molecular architectures.
Furthermore, the development of new catalytic systems for the synthesis of benzylurea (B1666796) derivatives presents another promising frontier. Copper-catalyzed three-component carboamination of styrenes has been shown to be an effective method for assembling secondary benzylureas. nih.gov Adapting such multi-component reactions could provide more direct and efficient routes to this compound and its analogues. Research into oxidant-insensitive ligands and optimizing catalyst loading could enhance reaction yields and minimize byproducts. nih.gov The exploration of these alternative synthetic and derivatization strategies will diversify the chemical toolbox available for utilizing this compound.
Integration into Supramolecular Assemblies and Nanomaterials (non-biological)
The dual functionality of this compound makes it an excellent candidate for the construction of advanced, non-biological supramolecular assemblies and the functionalization of nanomaterials. The urea (B33335) group can form robust, directional hydrogen bonds, enabling the self-assembly of well-ordered structures like tapes, helices, or sheets. The azide group provides a covalent handle for "clicking" these assemblies onto surfaces or other molecules.
Future research could focus on using this molecule to functionalize various nanomaterials, including carbon-based structures (like nanotubes), metal nanoparticles, and quantum dots. nih.govbiointerfaceresearch.com The synthesis of such hybrid materials can be achieved through established methods like physical vapor deposition or bottom-up approaches like sol-gel synthesis. nih.govmdpi.com For instance, this compound could be attached to alkyne-modified nanoparticles via the CuAAC reaction, imparting new properties to the nanoparticle surface. The benzylurea groups could then mediate the controlled aggregation of these nanoparticles into larger, ordered structures. Such functionalized nanomaterials could find applications in coatings, sensors, and nanoelectronics. sigmaaldrich.com
| Nanomaterial Type | Potential Synthesis Approach | Potential Application Area |
| Gold Nanoparticles | Ligand exchange followed by CuAAC | Catalysis, Sensing |
| Carbon Nanotubes | Covalent functionalization via cycloaddition | Reinforced polymer composites |
| Silica Nanoparticles | Surface modification and sol-gel process | Smart coatings, Chromatography |
| Quantum Dots | Surface passivation and click chemistry | Optoelectronics, Light-harvesting systems |
Development of Photoactivatable Derivatives for Advanced Chemical Technologies
Creating photoactivatable or "caged" versions of this compound represents a significant opportunity for developing advanced, light-controlled chemical technologies. By attaching a photoremovable protecting group to the urea or another reactive site, the molecule's reactivity can be masked and then selectively unleashed with spatiotemporal precision upon light exposure. nih.gov
One established strategy involves using a 2-nitrobenzyl group as a caging moiety. nih.gov Photodissociation of N-(2-nitrobenzyl)urea has been studied, revealing the formation of an intermediate that subsequently releases the active urea. nih.gov Applying this concept, a caged this compound could be synthesized, allowing its participation in reactions like cycloaddition or self-assembly to be triggered by light. Another promising approach involves using BODIPY-based photocages, which can be cleaved with lower-energy visible light. nih.gov The development of such photoresponsive derivatives could enable applications in areas like photolithography, controlled polymer synthesis, and the light-induced formation of smart materials. Research has also been conducted on synthesizing phenylureas bearing photoactive azido (B1232118) groups for use as photoaffinity labels, demonstrating the utility of combining these functionalities. researchgate.net
| Caging Group | Wavelength for Uncaging | Potential Advantage |
| o-Nitrobenzyl | UV Light | Well-established chemistry |
| Coumarin-based | UV/Visible Light | Higher photo-release efficiency |
| BODIPY-based | Visible Light | Reduced potential for photodamage, deeper tissue penetration |
Sustainable Synthesis and Recycling Methodologies for Related Derivatives
The principles of green chemistry are increasingly important in chemical manufacturing. Future research should focus on developing sustainable synthesis routes and recycling methodologies for this compound and related compounds. This includes exploring "green urea synthesis" which aims to reduce the carbon footprint of urea production by using captured carbon dioxide and green ammonia. rsc.orgnih.govureaknowhow.com While industrial in scale, the catalytic principles, such as using ultraporous permanently polarized hydroxyapatite, could inspire lab-scale syntheses under milder conditions. nih.govresearchgate.net Another approach involves electrocatalytic methods that produce urea from nitrate (B79036) and CO2 at room temperature. springernature.com
Furthermore, developing effective recycling strategies for waste streams containing urea derivatives is crucial. Current industrial methods for urea recycling often involve crystallization and solvent extraction. youtube.com For substituted ureas, thermal decomposition to regenerate isocyanates and amines is a viable pathway, which could be critical for recycling polyurethane-related materials. utwente.nl Research into similar thermal or chemical recycling processes for derivatives of this compound could reduce waste and improve the lifecycle of materials derived from it. Methodologies for recycling urea from adducts by adjusting solvent polarity and crystallizing the compound could also be adapted. google.com
Advanced Spectroscopic Tools for In-Depth Mechanistic Understanding
A deep understanding of reaction mechanisms is essential for optimizing existing transformations and discovering new ones. The primary reaction of this compound, the CuAAC, has been the subject of intense mechanistic study. Future work can build on this by applying advanced spectroscopic and computational tools to study the specific kinetics and thermodynamics of this molecule.
Techniques such as real-time infrared (IR) spectroscopy can monitor the successive consumption of the azide and an alkyne partner, providing direct experimental evidence for the rate-determining steps of the reaction. researchgate.net Combining techniques like multinuclear Nuclear Magnetic Resonance (NMR) and X-ray absorption spectroscopy under operando conditions can provide detailed insights into the structure and behavior of the catalytic copper species during the cycloaddition. researchgate.netnih.gov Furthermore, Density Functional Theory (DFT) calculations can be employed to model reaction pathways, compare the efficacy of different catalysts (e.g., Cu(I), Ag(I), Au(I)), and predict the influence of substituents on reaction barriers. rsc.org A thorough mechanistic investigation using these advanced tools will enable finer control over the synthesis of triazoles from this compound and could reveal subtle electronic and steric effects that can be exploited for future applications.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
